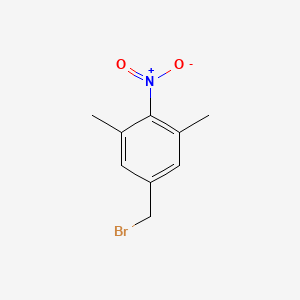

4-Bromomethyl-2,6-dimethylnitrobenzene

Description

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

5-(bromomethyl)-1,3-dimethyl-2-nitrobenzene |

InChI |

InChI=1S/C9H10BrNO2/c1-6-3-8(5-10)4-7(2)9(6)11(12)13/h3-4H,5H2,1-2H3 |

InChI Key |

FZRXXCZRAATQOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Reactivity: The nitro group is a strong electron-withdrawing substituent, polarizing the aromatic ring and activating the bromomethyl group as a leaving site. Methyl groups at positions 2 and 6 induce steric hindrance, destabilizing the anion radical and accelerating bromide loss compared to non-methylated analogues .

Structural Analogues and Their Properties

Below is a comparative analysis of 4-bromomethyl-2,6-dimethylnitrobenzene with structurally related compounds.

Table 1: Structural and Reactivity Comparison

Reactivity and Stability Insights

Steric Effects on Anion Radical Stability: Methyl groups adjacent to the nitro group (positions 2 and 6) in 4-bromomethyl-2,6-dimethylnitrobenzene cause a 280-fold increase in bromide loss rate compared to non-methylated nitrobenzene derivatives. This is attributed to steric twisting of the nitro group, which destabilizes the anion radical . In contrast, 4-carbomethoxy-2,6-dimethylnitrobenzene () retains stability during hydrogenation due to the electron-withdrawing carbomethoxy group, facilitating selective nitro reduction.

Electronic Effects of Substituents :

- Nitro vs. Methoxy : Replacing the nitro group with methoxy (as in 4-bromomethyl-2,6-dimethylanisole) converts the ring from electron-deficient to electron-rich, redirecting reactivity toward electrophilic aromatic substitution rather than nucleophilic bromide displacement .

- Pyridine vs. Benzene : The pyridine ring in 4-bromomethyl-2,6-dichloropyridine introduces a lone pair on nitrogen, enabling coordination with metals and altering reaction pathways compared to benzene-based analogues .

Leaving Group Efficiency :

- Bromide loss in 4-bromomethyl-2,6-dimethylnitrobenzene is slower than iodide loss in analogous iodo compounds due to stronger C-Br bonds (bond energy ~68 kcal/mol vs. ~51 kcal/mol for C-I) .

Q & A

Q. What are the recommended methods for synthesizing 4-Bromomethyl-2,6-dimethylnitrobenzene, and how can reaction conditions be optimized?

- Methodology : Bromomethylation typically involves reacting a precursor (e.g., 2,6-dimethylnitrobenzene) with a brominating agent like under radical initiation. Optimization includes:

- Solvent selection : Use polar aprotic solvents (e.g., THF, CCl) to stabilize intermediates .

- Temperature control : Maintain low temperatures (e.g., 273 K) to minimize side reactions .

- Catalyst use : Light or radical initiators (e.g., AIBN) enhance bromomethyl group insertion .

- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures) ensures high purity .

Q. How should 4-Bromomethyl-2,6-dimethylnitrobenzene be stored to ensure stability?

- Methodology :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation.

- Maintain temperatures between 2–8°C to slow hydrolysis of the bromomethyl group .

- Monitor for discoloration or precipitate formation as signs of decomposition.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR identify methyl, nitro, and bromomethyl groups (e.g., ~4.5 ppm for CHBr) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., , MW 257.08 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detect nitro (1530–1350 cm) and C-Br (600–500 cm) stretches .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of 4-Bromomethyl-2,6-dimethylnitrobenzene?

- Methodology :

- Use SHELX suite (e.g., SHELXL for refinement) to solve crystal structures from X-ray diffraction data.

- Address discrepancies by:

- Comparing torsion angles and bond lengths across studies.

- Validating hydrogen-bonding networks (e.g., C-HO interactions) that influence packing .

- Apply Rietveld refinement to reconcile experimental and computational models .

Q. What strategies mitigate conflicting results in biological activity assays involving this compound?

- Methodology :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in cytotoxicity assays.

- Control experiments : Include structurally related analogs (e.g., nitrobenzene derivatives) to isolate bioactivity trends .

- Statistical validation : Apply ANOVA or bootstrapping to assess reproducibility across replicates .

Q. How can computational modeling predict reactivity in substitution reactions involving the bromomethyl group?

- Methodology :

- DFT calculations (e.g., Gaussian or ORCA): Model transition states for nucleophilic substitutions (e.g., SN2 with amines).

- Solvent effects : Include PCM models to account for solvent polarity’s impact on reaction barriers.

- Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. What experimental approaches elucidate the compound’s role in polymer or nanomaterial synthesis?

- Methodology :

- Crosslinking studies : React with diols or dithiols to form porous polymers; characterize porosity via BET analysis.

- Nanoparticle functionalization : Use bromomethyl as an anchor for surface modifications (e.g., Au nanoparticle conjugation).

- Monitor thermal stability via TGA to assess material robustness .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in bromomethylation reactions?

- Methodology :

- Parameter screening : Use a factorial design (e.g., varying temperature, solvent, catalyst ratio) to identify critical factors .

- Side-product analysis : Employ GC-MS or -NMR to detect byproducts (e.g., di-brominated species).

- Reaction monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation .

Q. What causes variability in biological assay results, and how can it be minimized?

- Methodology :

- Cell line validation : Ensure consistent passage numbers and growth conditions (e.g., CO, media).

- Endpoint normalization : Use internal standards (e.g., MTT assay for viability) to control for plate-to-plate variation .

- Blind testing : Mask compound identities during assay execution to reduce bias .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.